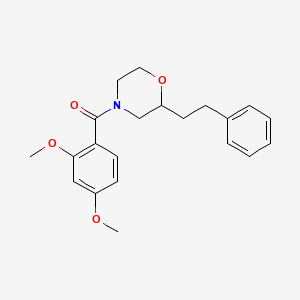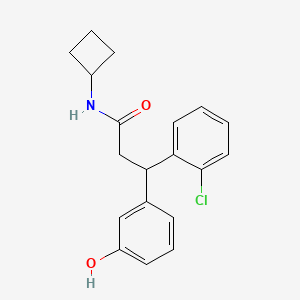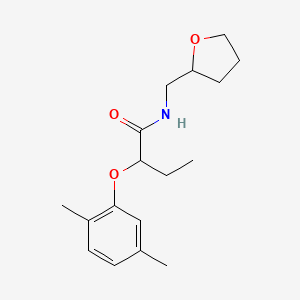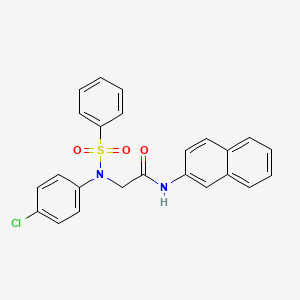![molecular formula C18H12N4O3 B5965997 2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5965997.png)
2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline is a heterocyclic compound that combines a quinoline core with an oxadiazole ring and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an acid catalyst. For example, 4-nitrobenzonitrile can be reacted with hydrazine hydrate to form 4-nitrophenylhydrazine, which is then cyclized to form the oxadiazole ring.
Coupling with Quinoline: The oxadiazole intermediate is then coupled with a quinoline derivative. This can be achieved through a condensation reaction, where the oxadiazole is reacted with 2-methylquinoline in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-methyl-4-[5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl]quinoline.
Substitution: Various substituted quinoline derivatives.
Oxidation: 2-carboxy-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline.
科学的研究の応用
2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections due to its potential antimicrobial properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with the synthesis of essential biomolecules or by disrupting cell membrane integrity.
Electronic Applications: In materials science, the compound’s electronic properties are utilized in the design of semiconductors and LEDs, where it functions by facilitating charge transport and emission of light.
類似化合物との比較
Similar Compounds
2-methyl-4-[5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl]quinoline: Similar structure but with an amino group instead of a nitro group.
2-methyl-4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]quinoline: Similar structure but with a chloro group instead of a nitro group.
2-methyl-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to the presence of the nitro group, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and antimicrobial agents.
特性
IUPAC Name |
3-(2-methylquinolin-4-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c1-11-10-15(14-4-2-3-5-16(14)19-11)17-20-18(25-21-17)12-6-8-13(9-7-12)22(23)24/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKZBLMAZKDLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Hydroxyphenyl)methyl]-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5965914.png)
![2-(2,5-DIMETHYLPHENYL)-8-(4-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5965915.png)


![(2,5-dichlorophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B5965951.png)

![5-(4-bromophenyl)-N-(sec-butyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5965977.png)
![N-[1-(1'-benzyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B5965991.png)
![5-fluoro-2-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5966003.png)

![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5966012.png)

![N-benzyl-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B5966016.png)
![3-(4-fluorophenyl)-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide](/img/structure/B5966021.png)
